molecular formula C21H19N3O5S B2937986 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1207058-17-0

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2937986
CAS RN: 1207058-17-0
M. Wt: 425.46
InChI Key: ZEHULPPDDBHYJX-UHFFFAOYSA-N
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Description

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea, commonly known as BTU, is a synthetic compound that has garnered significant attention in the field of scientific research due to its unique properties. BTU is a urea derivative that has been developed as a potent inhibitor of protein kinases, which are critical enzymes involved in several cellular processes. The purpose of

Scientific Research Applications

Alzheimer's Disease Research

Benzofuranylthiazole derivatives containing the aryl-urea moiety have shown promise as multitasking agents in Alzheimer's disease research. These compounds exhibit dual inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in Alzheimer's pathology. Notably, specific compounds in this class have demonstrated significant potency and selectivity indices against AChE and BuChE, suggesting potential therapeutic applications (Kurt et al., 2015).

Anticancer Activities

Various benzofuran urea derivatives have been studied for their antitumor activities. For instance, novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives exhibit promising anticancer effects, as confirmed through biological evaluation (Ling et al., 2008).

Antihyperglycemic Agents

Research into [[omega-(Heterocyclylamino)alkoxy]benzyl]-2,4-thiazolidinediones, a related class of compounds, has revealed their potential as antihyperglycemic agents. These compounds have demonstrated significant potency in enhancing insulin sensitivity, presenting a promising avenue for diabetes treatment (Cantello et al., 1994).

Antioxidant Properties

Studies on benzofuran hydroxyamic acids have highlighted their potential as antioxidants. These compounds have shown potent in vitro and in vivo activities as 5-lipoxygenase inhibitors, an enzyme involved in inflammatory processes. The introduction of polar substituents such as methoxymethylene, hydroxymethylene, and amino (urea) on the acyl group has been found to enhance their oral activity (Ohemeng et al., 1994).

DNA-Topoisomerase Inhibition

New asymmetric ureas and thioureas have been synthesized and evaluated for their ability to inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. These compounds have shown notable antiproliferative action, indicating potential for cancer therapy (Esteves-Souza et al., 2006).

Computational Studies

Computational studies on aminothiazole derivatives have provided insights into their electronic and spectroscopic properties. These studies, including density functional theory (DFT) analyses, support the potential biological activity of these compounds (Adeel et al., 2017).

Antimicrobial Properties

Various benzofuran aryl ureas and carbamates have been synthesized and characterized for their antimicrobial activities. The benzofuran ring, in particular, contributes to their biological significance, providing a basis for further exploration in antimicrobial therapy (Kumari et al., 2019).

properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-26-17-9-13(10-18(27-2)19(17)28-3)22-20(25)24-21-23-14(11-30-21)16-8-12-6-4-5-7-15(12)29-16/h4-11H,1-3H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHULPPDDBHYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

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